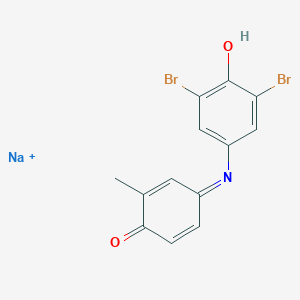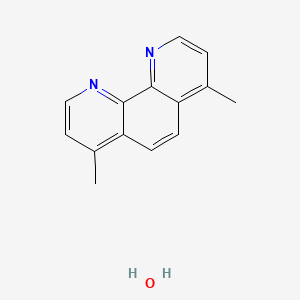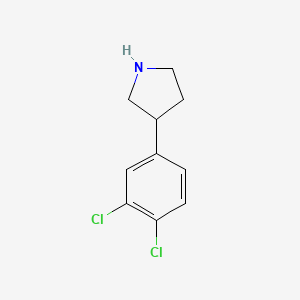
3-(3,4-Dichlorophenyl)pyrrolidine
Overview
Description
“3-(3,4-Dichlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11Cl2N . It is a solid at room temperature . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular weight of “3-(3,4-Dichlorophenyl)pyrrolidine” is 216.1 g/mol . The InChI key for this compound is CLEBEYWTFWLKQX-UHFFFAOYSA-N .Scientific Research Applications
Crystal Structure and Chemical Properties
- Crystal Structure Analysis : The pyrrolidine ring in 3-(3,4-Dichlorophenyl)pyrrolidine exhibits an envelope conformation, with dichlorophenyl and thiophene rings being planar. This structure is stabilized by weak C—H⋯O hydrogen bonds and van der Waals interactions (Ray et al., 1998).
Synthesis and Reactivity
- Synthesis and Characterization : Pyrrolidines, including 3-(3,4-Dichlorophenyl)pyrrolidine, are synthesized and characterized for their potential applications. These compounds can be used in industries such as dyes or agrochemicals (Żmigrodzka et al., 2022).
- Novel Synthesis Methods : New methods of synthesizing pyrrolidines, involving reactions of γ-halocarbanions with imines, have been explored. This approach offers a simple and effective way to create substituted pyrrolidines (Mąkosza & Judka, 2005).
Biological and Pharmacological Research
- Anticancer Potential : Some pyrrolidine derivatives have been evaluated for their antiproliferative activities against human cancer cell lines, showing significant potential in preventing cell proliferation, particularly in HepG2 cells (Ayati et al., 2018).
- Biological Activity Studies : Studies on pyrrolo[3,4-c]pyridine derivatives, which include 3-(3,4-Dichlorophenyl)pyrrolidine, have shown a broad spectrum of pharmacological properties, making them candidates for treating diseases of the nervous and immune systems, as well as possessing antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Safety And Hazards
Future Directions
Pyrrolidines, including “3-(3,4-Dichlorophenyl)pyrrolidine”, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to circumvent the constraints of existing drugs used for treatment .
properties
IUPAC Name |
3-(3,4-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRNHMNSDPKKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631279 | |
| Record name | 3-(3,4-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)pyrrolidine | |
CAS RN |
1092108-78-5 | |
| Record name | 3-(3,4-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



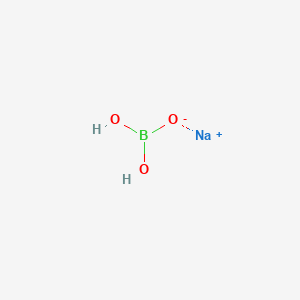
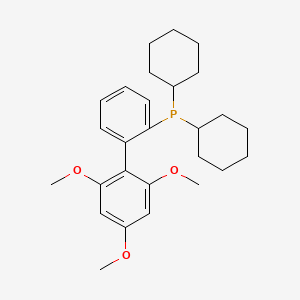
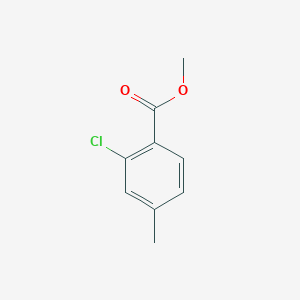
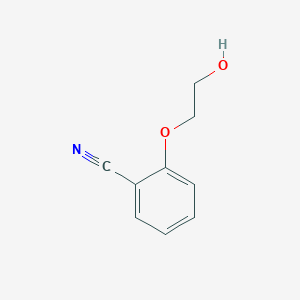
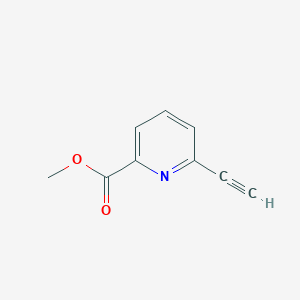
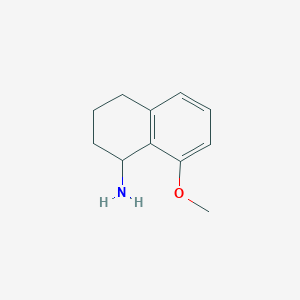
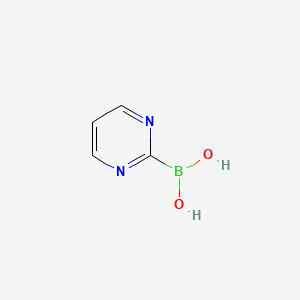
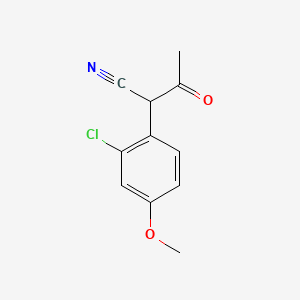
![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)
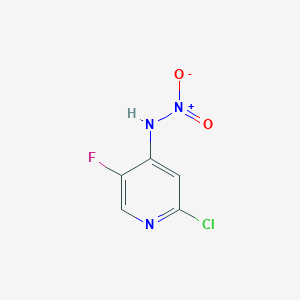
![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)
